molecular formula C32H39N3O4 B14785219 Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

Cat. No.: B14785219
M. Wt: 529.7 g/mol
InChI Key: NEWDSLVFWXXORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its intricate structure, which includes multiple amino acid residues and a benzyl ester group. It is often used as a research tool to study protein interactions, antibody binding, cell biology, ligand binding, and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate typically involves the coupling of amino acid residues through peptide bond formation. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the amino groups and the formation of the benzyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate is widely used in scientific research due to its ability to interact with various biological molecules. Some of its applications include:

Mechanism of Action

The mechanism of action of Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S)-2-amino-4-phenylbutanoyl]-L-leucyl-L-phenylalaninate mesylate
  • Benzyl N-[(2S)-2-({[(2S)-2-amino-4-phenylbutanoyl]amino}methyl)-4-methylpentanoyl]-L-phenylalaninate

Uniqueness

Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate is unique due to its specific amino acid sequence and the presence of a benzyl ester group. This structure allows it to interact with a wide range of biological molecules, making it a versatile tool in scientific research .

Properties

IUPAC Name

benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N3O4/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWDSLVFWXXORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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